2-(2-methoxy-4-methylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)propanamide
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Description
2-(2-methoxy-4-methylphenoxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)propanamide is a useful research compound. Its molecular formula is C20H22N2O3S2 and its molecular weight is 402.53. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Derivatives of thiazolyl and methoxyphenyl groups have been synthesized and shown significant antibacterial and antifungal activities. For instance, novel 2-(6-methoxy-2-naphthyl)propionamide derivatives demonstrated considerable antimicrobial activity, suggesting potential use in developing new antimicrobial agents (Helal et al., 2013).
Synthesis of Novel Derivatives
The synthesis and characterization of new derivatives involving thiazole and methoxyphenyl components have been a significant focus. Compounds such as imino-4-methoxyphenol thiazole derived Schiff bases were synthesized, showcasing moderate activity against certain bacterial and fungal strains, indicating their potential in drug development (Vinusha et al., 2015).
Molecular Docking and Quantum Chemical Calculations
Molecular docking and quantum chemical studies on compounds with related structural motifs, like 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazol-1-yl]- 1, 3-thiazole-4-yl}phenol, have been conducted to predict their biological effects and interaction mechanisms, highlighting their potential in designing drugs with targeted properties (Viji et al., 2020).
Properties
IUPAC Name |
2-(2-methoxy-4-methylphenoxy)-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S2/c1-12-7-8-15(16(10-12)24-4)25-14(3)19(23)21-11-18-13(2)22-20(27-18)17-6-5-9-26-17/h5-10,14H,11H2,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJPTUUKVSCCLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)NCC2=C(N=C(S2)C3=CC=CS3)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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